molecular formula C19H22F6N2O B12820097 N-(3,5-Bis(trifluoromethyl)benzyl)-4-(cyclopropylmethyl)piperidine-4-carboxamide

N-(3,5-Bis(trifluoromethyl)benzyl)-4-(cyclopropylmethyl)piperidine-4-carboxamide

Cat. No.: B12820097
M. Wt: 408.4 g/mol
InChI Key: HZELMRIHKROBIZ-UHFFFAOYSA-N
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Description

N-(3,5-Bis(trifluoromethyl)benzyl)-4-(cyclopropylmethyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of trifluoromethyl groups, a cyclopropylmethyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)-4-(cyclopropylmethyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the piperidine ring with a cyclopropylmethyl halide under basic conditions.

    Attachment of the Benzyl Group: The benzyl group with trifluoromethyl substituents can be introduced via a nucleophilic substitution reaction.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the cyclopropylmethyl group.

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

    Substitution: The trifluoromethyl groups on the benzyl ring may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition. The pathways involved would be determined by the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-Bis(trifluoromethyl)benzyl)piperidine-4-carboxamide: Lacks the cyclopropylmethyl group.

    N-(3,5-Dimethylbenzyl)-4-(cyclopropylmethyl)piperidine-4-carboxamide: Has methyl groups instead of trifluoromethyl groups.

    N-Benzyl-4-(cyclopropylmethyl)piperidine-4-carboxamide: Lacks the trifluoromethyl groups.

Uniqueness

The presence of trifluoromethyl groups and the cyclopropylmethyl group in N-(3,5-Bis(trifluoromethyl)benzyl)-4-(cyclopropylmethyl)piperidine-4-carboxamide makes it unique compared to similar compounds. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.

Properties

Molecular Formula

C19H22F6N2O

Molecular Weight

408.4 g/mol

IUPAC Name

N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-4-(cyclopropylmethyl)piperidine-4-carboxamide

InChI

InChI=1S/C19H22F6N2O/c20-18(21,22)14-7-13(8-15(9-14)19(23,24)25)11-27-16(28)17(10-12-1-2-12)3-5-26-6-4-17/h7-9,12,26H,1-6,10-11H2,(H,27,28)

InChI Key

HZELMRIHKROBIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2(CCNCC2)C(=O)NCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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